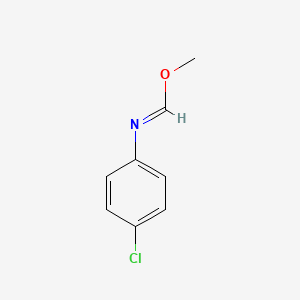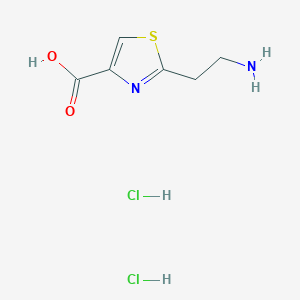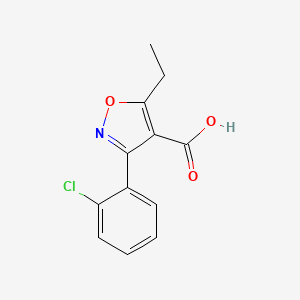
3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid
Overview
Description
3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Mechanism of Action
Target of action
Isoxazoles and chlorophenyl compounds can interact with a variety of biological targets. For example, some isoxazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. Some isoxazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary widely. For example, some indole derivatives, which are structurally similar to isoxazoles, have been found to affect a variety of biochemical pathways .
Result of action
The molecular and cellular effects of these compounds can vary depending on their specific structure and the biological targets they interact with. Some isoxazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid and these enzymes can lead to either inhibition or activation, depending on the enzyme’s nature and the compound’s concentration .
Cellular Effects
3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For example, 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates . Additionally, this compound can activate transcription factors, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in gene expression and metabolic activity persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, with specific dosages required to achieve desired biochemical and cellular effects without causing adverse reactions .
Metabolic Pathways
3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways. The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved .
Transport and Distribution
Within cells and tissues, 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can bind to plasma membrane transporters, facilitating its uptake into cells and subsequent distribution to target sites .
Subcellular Localization
The subcellular localization of 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxamide
- 3-(2-Chlorophenyl)-5-ethylisoxazole-4-methanol
Uniqueness
3-(2-Chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGZNDDUHHKCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


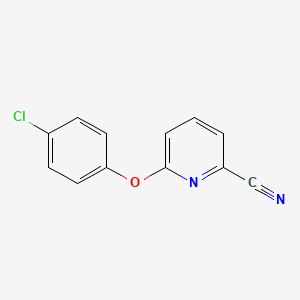
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)
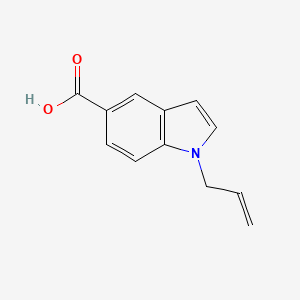
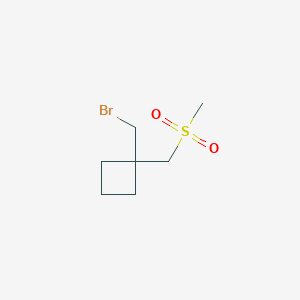
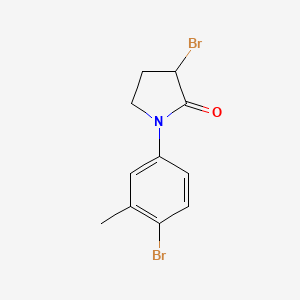
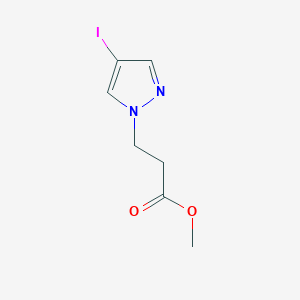
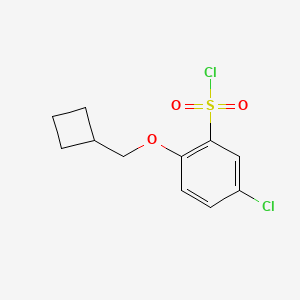
![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)


